Neplanocin F

説明

Contextualization within the Neplanocin Family of Carbocyclic Nucleosides

Neplanocin F is classified as a natural carbocyclic nucleoside. nih.gov Carbocyclic nucleosides are a distinct class of nucleoside analogues where the oxygen atom typically found in the furanose sugar ring of a natural nucleoside is replaced by a methylene (CH2) group. acs.org This structural modification imparts increased conformational flexibility and enhanced resistance to enzymatic degradation by phosphorylases, which are enzymes that cleave nucleosides. acs.org

The neplanocin family, from which this compound derives its name, is a group of naturally occurring carbocyclic nucleosides. This family is known to comprise at least five distinct components, including Neplanocin A, Neplanocin B, Neplanocin C, Neplanocin D, and this compound. asm.org Neplanocin A, a prominent member of this family, is recognized as a cyclopentenyl analogue of adenosine. acs.orgresearchgate.net

Historical Perspectives on this compound Discovery and Initial Academic Inquiry

This compound is recognized as a natural carbocyclic nucleoside. nih.govnih.gov While the broader neplanocin family, particularly Neplanocin A, has a well-documented history of discovery, specific independent details regarding the initial isolation and academic inquiry solely focused on this compound are less explicitly detailed in available literature. Neplanocin A, for instance, was first isolated in 1981 from the culture filtrate of the soil-dwelling microorganism Ampullariella regularis. asm.orgacs.orgresearchgate.netmdpi.comasm.orgacs.org This discovery of Neplanocin A paved the way for extensive research into the biological properties and potential therapeutic applications of this class of adenosine analogues, including other members like this compound, which are often discussed in the context of synthetic efforts or as part of the broader family's research. researchgate.netnih.gov

Significance of this compound in Natural Product Chemistry and Drug Discovery Research

The significance of this compound, and carbocyclic nucleosides in general, in natural product chemistry and drug discovery is substantial. Natural products have historically played a pivotal role in the development of therapeutic agents, with a significant percentage of modern drugs tracing their origins back to natural sources. acs.org There has been a renewed interest in natural product research, particularly due to the challenges faced by alternative drug discovery methods in delivering lead compounds for critical therapeutic areas such as anti-infectives, immunosuppression, and metabolic diseases.

Carbocyclic nucleosides, including those within the neplanocin family, exhibit a broad spectrum of biological activities, which has spurred considerable research interest in their synthesis and applications. acs.org These activities often include antiviral and anticancer properties. acs.org Specifically, analogues of this compound have been synthesized and investigated for their potential as antiviral agents. Research has demonstrated that certain 5'-deoxy-Neplanocin F analogues exhibit moderate anti-HIV activity in human lymphocytes, notably without displaying significant cytotoxicity. nih.gov

A key mechanism of action for many neplanocins, including Neplanocin A and its analogues, involves the potent inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase. acs.orgresearchgate.netacs.org This enzyme is crucial for regulating S-adenosylmethionine-dependent transmethylation reactions within cells. Inhibition of AdoHcy hydrolase leads to an intracellular accumulation of S-adenosylhomocysteine, which in turn can disrupt these essential methylation processes required for various cellular functions, including viral replication (e.g., viral mRNA capping). acs.orgacs.org While some novel Neplanocin A derivatives have shown anti-HBV activity through mechanisms independent of SAHase inhibition, highlighting diverse modes of action within the family, the SAHase inhibition remains a notable characteristic for many neplanocins. acs.org The continued exploration of this compound and its derivatives underscores their potential as scaffolds for developing new therapeutic compounds.

特性

CAS番号 |

72877-51-1 |

|---|---|

分子式 |

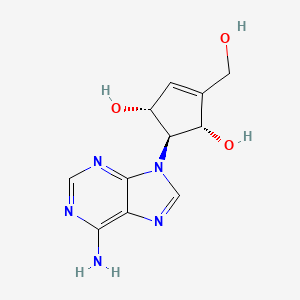

C11H13N5O3 |

分子量 |

263.25 g/mol |

IUPAC名 |

(1R,2S,3S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)cyclopent-4-ene-1,3-diol |

InChI |

InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)8-6(18)1-5(2-17)9(8)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8+,9+/m1/s1 |

InChIキー |

QTTPSWNJDDVBIP-YEPSODPASA-N |

SMILES |

C1=C(C(C(C1O)N2C=NC3=C(N=CN=C32)N)O)CO |

異性体SMILES |

C1=C([C@@H]([C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)O)CO |

正規SMILES |

C1=C(C(C(C1O)N2C=NC3=C(N=CN=C32)N)O)CO |

同義語 |

neplanocin F |

製品の起源 |

United States |

Q & A

Q. What are the primary biochemical pathways targeted by Neplanocin F in antiviral research, and what experimental methodologies are employed to elucidate these mechanisms?

this compound, a cyclopentenyl cytosine analog, primarily inhibits S-adenosylhomocysteine hydrolase (SAHase), disrupting viral mRNA cap methylation. To identify targeted pathways, researchers use:

- Enzymatic assays (e.g., spectrophotometric analysis of SAHase activity inhibition ).

- In vitro cell culture models (e.g., viral replication assays in HIV or HCV-infected cell lines) with controls for cytotoxicity .

- Metabolomic profiling (LC-MS/MS) to quantify intracellular S-adenosylhomocysteine (SAH) accumulation, a hallmark of SAHase inhibition .

Q. What validated protocols exist for synthesizing this compound, and how are purity and structural integrity confirmed?

Synthesis typically involves stereoselective glycosylation of cyclopentenol derivatives. Key validation steps include:

- HPLC-PDA for purity assessment (>95% threshold).

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry, particularly the cyclopentenyl moiety .

- High-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. How do researchers establish appropriate dosing ranges for this compound in in vitro studies?

Dosing is determined via:

- Dose-response curves (e.g., IC₅₀ calculations in cytotoxicity assays using MTT or resazurin).

- Time-kill assays to assess antiviral efficacy vs. cellular toxicity .

- Pharmacokinetic simulations (e.g., physiologically based modeling) to extrapolate in vivo relevance .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s cytotoxicity profiles across different in vitro models?

Discrepancies often arise from variations in:

Q. How can computational modeling optimize this compound’s selectivity for viral vs. host targets?

Advanced approaches include:

Q. What methodologies validate this compound’s epigenetic effects beyond SAHase inhibition?

Emerging research investigates off-target epigenetic modulation via:

- ChIP-seq to assess histone methylation changes (e.g., H3K27me3 levels) .

- RNA-seq to identify dysregulated non-coding RNAs post-treatment .

- CRISPR-Cas9 screens to pinpoint synthetic lethal partners of this compound .

Data Analysis & Replication

Q. How should researchers design experiments to ensure reproducibility of this compound’s antiviral activity?

Key considerations:

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and adjunct therapies?

- Chou-Talalay combination index (CI) to quantify synergy (CI <1) or antagonism (CI >1) .

- Bayesian hierarchical modeling to account for inter-experiment variability .

- Network pharmacology to map multi-target interactions .

Tables for Methodological Reference

Q. Table 1: Comparison of IC₅₀ Values for this compound Across Cell Lines

| Cell Line | Assay Type | IC₅₀ (μM) | Key Variable (e.g., Serum Concentration) | Source |

|---|---|---|---|---|

| HEK293 | MTT | 2.1 | 10% FBS | |

| HepG2 | Resazurin | 5.7 | Serum-free | |

| Huh-7 | Viral Load (qPCR) | 1.8 | 5% FBS |

Q. Table 2: Enzymatic Targets of this compound

| Target Enzyme | Inhibition Constant (Ki) | Assay Method | Relevance to Viral Replication |

|---|---|---|---|

| SAHase (Human) | 0.8 nM | Spectrophotometric | Blocks mRNA capping |

| DNA methyltransferase | 12.3 μM | Radiolabeled SAM assay | Epigenetic modulation |

Ethical & Reporting Standards

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

- Follow NIH Guidelines for humane endpoints (e.g., tumor size limits in xenograft models) .

- Report ARRIVE 2.0 checklist items (e.g., randomization, blinding) in supplementary materials .

Q. How should researchers address conflicting data on this compound’s off-target effects in peer-reviewed manuscripts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。